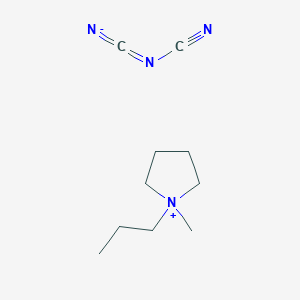
1-Benzyl-3-methylimidazolium dicyanamide; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methylimidazolium dicyanamide is a compound that is used as a solvent. It is an ionic liquid with the chemical formula, CHN=C(CN)CH . It has been shown to be stable in the presence of water and many organic solvents .
Synthesis Analysis
The synthesis of 1-Benzyl-3-methylimidazolium dicyanamide involves detailed characterisation, including 1H nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), dynamic light scattering (DLS), transmission electron microscopy (TEM), small-angle X-ray scattering (SAXS), oscillatory rheology, thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS) .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-methylimidazolium dicyanamide is C13H17N6 . The average mass is 257.314 Da and the monoisotopic mass is 257.150909 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methylimidazolium dicyanamide include density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume .
Applications De Recherche Scientifique
Volumetric and Viscoelastic Properties
A study by Gonfa et al. (2014) focused on the volumetric properties of binary mixtures including benzene and ionic liquids like 1-benzyl-3-methylimidazolium dicyanamide. This research highlighted the significant changes in volumetric properties with composition and temperature, indicating the potential of these ionic liquids in chemical processes and material science due to their unique interactions with organic compounds (Gonfa et al., 2014).
Separation Processes
Karpińska et al. (2017) assessed the effectiveness of 1-benzyl-3-methylimidazolium dicyanamide in separating binary mixtures based on gamma infinity data measurements. Their findings revealed that this ionic liquid shows high selectivity and capacity for separating various hydrocarbon mixtures, making it a valuable solvent for industrial separation processes (Karpińska et al., 2017).
Polymerization Initiators
Binks et al. (2018) investigated the role of 1-benzyl-3-methylimidazolium dicyanamide in initiating the polymerization of epoxy resins. This study provided insights into the thermal stability and reactivity of the ionic liquid, suggesting its potential use as a catalyst or initiator in polymer synthesis, which could lead to advancements in material engineering and design (Binks et al., 2018).
Liquid-Liquid Extraction
Research by Larriba et al. (2016) on dicyanamide-based ionic liquids, including 1-benzyl-3-methylimidazolium dicyanamide, explored their application in the liquid-liquid extraction of aromatic hydrocarbons. Their findings demonstrated the efficiency and selectivity of these ionic liquids in extracting aromatics from alkanes, suggesting their potential in refining and petrochemical industries (Larriba et al., 2016).
Corrosion Inhibition
Tüken et al. (2012) studied the inhibition efficiency of 1-ethyl-3-methylimidazolium dicyanamide against steel corrosion. Although this study does not directly involve 1-benzyl-3-methylimidazolium dicyanamide, it's relevant due to the similar ionic structure, indicating the potential of such ionic liquids in corrosion protection applications (Tüken et al., 2012).
Environmental Applications
Thamke et al. (2019) provided insights into the biodegradation of ionic liquids, including dicyanamide derivatives. This study highlights the environmental impact and remediation of ionic liquids, suggesting the importance of understanding their degradation pathways for environmental safety and sustainability (Thamke et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
The mode of action of 1-Benzyl-3-methylimidazolium dicyanamide is largely dependent on its application. For instance, in chemical reactions, it can act as a solvent and enhance the rate of reaction . In electrochemical applications, it can serve as an electrolyte .
Pharmacokinetics
Like other ionic liquids, it is expected to have low volatility and high thermal stability .
Result of Action
The results of the action of 1-Benzyl-3-methylimidazolium dicyanamide can vary greatly depending on its application. For instance, in chemical reactions, it can enhance the rate of reaction . In antifungal toxicity screening, certain imidazolium cations with longer carbon chains have shown better fungicidal activity .
Action Environment
The action of 1-Benzyl-3-methylimidazolium dicyanamide can be influenced by various environmental factors. For instance, its physicochemical properties such as densities, refractive indices, dynamic viscosities, surface tensions, and sound speeds can change with temperature . Therefore, the temperature can significantly influence its action, efficacy, and stability.
Propriétés
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C2N3/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1-5-2-4/h2-8,10H,9H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXUHEPOUQAWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)